Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate
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Overview
Description
“Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate” is an organic compound . It is also known as "tert-Butyl (1R,2S,4S)-2-amino-7-azabicyclo [2.2.1]heptane-7-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic heptane ring with an amino group and a carbamate group attached . The carbamate group is further substituted with a tert-butyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.29 . Other physical and chemical properties such as boiling point, density, etc., are not available in the web search results .Scientific Research Applications
Enantioselective Synthesis
This compound serves as a vital intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides and other bioactive molecules. It has been utilized for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in creating nucleoside analogues with potential therapeutic applications (Ober et al., 2004).
Scalable Synthetic Routes
Significant improvements in scalable synthetic routes for producing enantiomerically pure intermediates demonstrate its industrial relevance. The development of efficient processes for synthesizing such intermediates underscores their importance in pharmaceutical manufacturing (William Maton et al., 2010).
Scaffold for Substituted Piperidines
The compound has been used as a scaffold for preparing substituted piperidines, showcasing its versatility in synthesizing diverse molecular structures. This application is crucial for developing novel compounds with potential pharmacological activities (Rianne A. G. Harmsen et al., 2011).
Mild and Efficient One-Pot Reactions
Its involvement in mild and efficient one-pot Curtius rearrangement reactions highlights its utility in synthesizing protected amines. Such reactions are pivotal in generating key intermediates for further chemical transformations (H. Lebel, Olivier Leogane, 2005).
Synthesis of Glutamic Acid Analogue
The synthesis of a glutamic acid analogue from L-serine using this compound underscores its role in creating constrained amino acid derivatives. This is particularly relevant in the design of peptidomimetics and related bioactive compounds (B. P. Hart, H. Rapoport, 1999).
Preparation of Biologically Active Intermediates
Its application in preparing intermediates for biologically active compounds, such as omisertinib, highlights its importance in drug discovery and development processes (Bingbing Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-8-6-9-4-5-10(8)14-9/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRGOYHLQKSBBA-AEJSXWLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC1N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]2CC[C@@H]1N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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